molecular formula C15H15N5O2S B10950207 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)acetamide

2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)acetamide

Cat. No.: B10950207
M. Wt: 329.4 g/mol
InChI Key: MKUBMZGKEZPEHM-UHFFFAOYSA-N
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Description

2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]ACETAMIDE is a complex organic compound that features a pyrazole ring and a quinazolinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]ACETAMIDE typically involves multiple steps:

    Formation of the Pyrazole Ring: This can be achieved by reacting 3,5-dimethyl-1H-pyrazole with appropriate aldehydes or ketones, followed by cyclization.

    Quinazolinone Formation: The quinazolinone moiety can be synthesized by reacting anthranilic acid derivatives with isocyanates or carbodiimides.

    Coupling Reaction: The final step involves coupling the pyrazole and quinazolinone intermediates through an amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to batch processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the quinazolinone moiety.

    Reduction: Reduction reactions can target the carbonyl groups in the quinazolinone ring.

    Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]ACETAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.

    Biological Studies: The compound is used in studies related to enzyme inhibition and protein binding.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]ACETAMIDE involves:

    Enzyme Inhibition: The compound binds to the active site of specific enzymes, inhibiting their activity.

    Molecular Targets: It targets enzymes such as kinases and proteases, which are crucial for cell signaling and metabolism.

    Pathways Involved: The inhibition of these enzymes affects pathways related to cell growth, apoptosis, and DNA repair.

Comparison with Similar Compounds

Similar Compounds

    2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PYRIDINE: Similar pyrazole structure but lacks the quinazolinone moiety.

    3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETONITRILE: Contains the pyrazole ring but with a different functional group.

Uniqueness

    Structural Complexity: The combination of pyrazole and quinazolinone rings in a single molecule is unique.

    Biological Activity: The compound’s ability to inhibit multiple enzymes makes it a versatile tool in medicinal chemistry.

Properties

Molecular Formula

C15H15N5O2S

Molecular Weight

329.4 g/mol

IUPAC Name

2-(3,5-dimethylpyrazol-1-yl)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide

InChI

InChI=1S/C15H15N5O2S/c1-9-7-10(2)19(17-9)8-13(21)18-20-14(22)11-5-3-4-6-12(11)16-15(20)23/h3-7H,8H2,1-2H3,(H,16,23)(H,18,21)

InChI Key

MKUBMZGKEZPEHM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC(=O)NN2C(=O)C3=CC=CC=C3NC2=S)C

Origin of Product

United States

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